3-(2,5-Dichlorophenyl)pyridine: Structural Properties & Synthetic Utility
3-(2,5-Dichlorophenyl)pyridine: Structural Properties & Synthetic Utility
The following technical guide details the structural properties, synthesis, and medicinal chemistry applications of 3-(2,5-Dichlorophenyl)pyridine .
Executive Summary & Chemical Identity
3-(2,5-Dichlorophenyl)pyridine is a biaryl scaffold characterized by a pyridine ring substituted at the 3-position with a 2,5-dichlorophenyl moiety. This specific substitution pattern creates a distinct steric and electronic profile compared to its isomers (e.g., 2,4- or 3,5-dichlorophenyl analogs).
In drug discovery, this scaffold serves as a critical pharmacophore or biostere , often utilized to modulate metabolic stability, lipophilicity, and receptor binding affinity through conformational restriction. The presence of an ortho-chlorine (at the 2'-position) induces a significant dihedral twist between the aromatic rings, preventing coplanarity and creating a unique 3D spatial arrangement.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 3-(2,5-Dichlorophenyl)pyridine |
| Molecular Formula | C₁₁H₇Cl₂N |
| Molecular Weight | 224.09 g/mol |
| CAS Number | Not widely listed as a commodity chemical; often custom synthesized. |
| SMILES | Clc1cc(Cl)ccc1-c2cccnc2 |
| Key Functional Groups | Pyridine (Basic N), Aryl Chloride (Lipophilic, EWG) |
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting the behavior of this molecule in biological systems.
Electronic & Steric Properties
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Electronic Effect: The 2,5-dichlorophenyl group is electron-withdrawing (via induction), which decreases the electron density of the pyridine ring. This lowers the basicity of the pyridine nitrogen compared to unsubstituted 3-phenylpyridine.
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Steric "Ortho-Effect": The chlorine atom at the 2'-position (ortho to the biaryl bond) creates significant steric hindrance with the protons at the 2- and 4-positions of the pyridine ring.
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Consequence: This forces the two aromatic rings to twist out of planarity, adopting a dihedral angle typically between 45° and 60° . This non-planar conformation is critical for fitting into specific hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g., GPCRs).
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Predicted Property Data
| Property | Value (Predicted) | Significance |
| LogP (Lipophilicity) | ~3.8 – 4.1 | High lipophilicity; good membrane permeability but potentially low aqueous solubility. |
| pKa (Pyridine N) | ~4.2 – 4.5 | Weakly basic; likely uncharged at physiological pH (7.4), enhancing passive diffusion. |
| Topological Polar Surface Area (TPSA) | ~12.9 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 1 | The pyridine nitrogen is the sole acceptor. |
| H-Bond Donors | 0 | No acidic protons. |
Synthetic Pathways
The most robust method for synthesizing 3-(2,5-Dichlorophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation allows for the coupling of an aryl halide with an aryl boronic acid.
Protocol: Suzuki-Miyaura Coupling
Objective: Couple 3-pyridylboronic acid with 1-bromo-2,5-dichlorobenzene.
Reagents & Stoichiometry[1][2]
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Substrate A: 1-Bromo-2,5-dichlorobenzene (1.0 equiv)
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Substrate B: 3-Pyridylboronic acid (1.2 equiv)
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
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Base: Na₂CO₃ (2.0 M aqueous solution, 2-3 equiv)
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Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)
Step-by-Step Methodology
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Preparation: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 1-bromo-2,5-dichlorobenzene (1.0 equiv) in DME (0.2 M concentration).
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Addition: Add 3-pyridylboronic acid (1.2 equiv) and the Pd catalyst (0.05 equiv).
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Activation: Add the aqueous Na₂CO₃ solution.
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Degassing: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
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Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor progress via TLC or LC-MS.
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Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for this specific transformation.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-pyridylboronic acid and 1-bromo-2,5-dichlorobenzene.
Structural Characterization (Spectroscopy)
Analytical confirmation of the structure relies on identifying the unique splitting patterns caused by the substitution.
¹H NMR Expectations (400 MHz, CDCl₃)
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Pyridine Ring (4 protons):
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Phenyl Ring (3 protons):
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H6' (d, 1H): ~7.3 ppm. The proton ortho to the biaryl bond. Its shift is sensitive to the twist angle.
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H3', H4' (m, 2H): ~7.4–7.5 ppm.[3] The remaining aromatic protons.
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Key Diagnostic: The absence of symmetry in the phenyl ring (due to 2,5-substitution) differentiates it from 3,5- or 2,6-isomers.
Mass Spectrometry (MS)[2]
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Ionization: ESI+ (Electrospray Ionization).
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Molecular Ion [M+H]⁺: m/z ~224.0 (¹²C, ³⁵Cl).
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Isotope Pattern: A characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the presence of two chlorine atoms (Cl³⁵/Cl³⁷ natural abundance).
Medicinal Chemistry Applications
The 3-(2,5-Dichlorophenyl)pyridine scaffold is valuable in structure-activity relationship (SAR) studies for several reasons:
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Metabolic Blocking: The chlorine atoms at positions 2 and 5 block metabolic oxidation at these sites. However, the C4' (para) position remains open, providing a "soft spot" for CYP450-mediated oxidation (to a phenol), which can be advantageous if a short half-life is desired, or a liability if metabolic stability is the goal.
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Conformational Lock: Unlike the freely rotating 3-phenylpyridine, the 2-chloro substituent restricts rotation. This "locked" conformation can reduce the entropic penalty of binding to a target protein.
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Biostere for Naphthalene: The 2,5-dichlorophenyl moiety roughly mimics the steric bulk of a naphthalene ring but with different electronic properties and lipophilicity.
Comparative Scaffold Analysis
The following diagram compares the steric and electronic impact of different dichlorophenyl isomers.
Figure 2: Structural and functional comparison of dichlorophenyl-pyridine isomers.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[1][4] ACS Chemical Biology, 17(5), 1123–1133. Link
- Note: Describes the 3,5-dichlorophenyl analog, establishing the biological relevance of this scaffold class.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Refer to Suzuki-Miyaura Coupling section for general protocols).
